Melting‑Point Differential: Target Compound (315–316 °C) vs. 4‑Chloro Analog (36–37 °C) vs. Unsubstituted Analog (65 °C)
The melting point of ethyl 4‑hydroxy‑2‑(trifluoromethyl)pyrimidine‑5‑carboxylate is 315–316 °C [REFS‑1], >250 °C higher than that of its 4‑chloro counterpart (36–37 °C) [REFS‑2] and ≈250 °C above the unsubstituted derivative (65 °C) [REFS‑3]. The large difference reflects strong intermolecular hydrogen bonding in the solid state and translates to a non‑hygroscopic, free‑flowing powder that can be purified by simple recrystallisation and stored at ambient temperature.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 315–316 °C |
| Comparator Or Baseline | 4‑Chloro analog: 36–37 °C; Unsubstituted analog (CAS 304693‑64‑9): 65 °C |
| Quantified Difference | Δ >250 °C vs. 4‑chloro; Δ ≈250 °C vs. unsubstituted |
| Conditions | Capillary melting‑point apparatus; values from vendor certificates of analysis |
Why This Matters
A high‑melting crystalline solid simplifies purification, improves shelf‑life, and reduces the risk of weighing errors due to hygroscopicity—critical for reproducible kilogram‑scale synthesis and inventory management.
